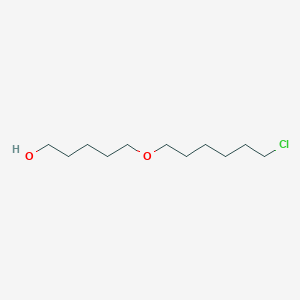

5-((6-Chlorohexyl)oxy)pentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(6-chlorohexoxy)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGCCFLLCSWKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-((6-Chlorohexyl)oxy)pentan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-((6-Chlorohexyl)oxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a bifunctional organic molecule with potential applications as a drug intermediate and in chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines a putative synthesis protocol based on established chemical principles, and discusses its potential reactivity. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |

| Molecular Weight | 222.75 g/mol | PubChem[1] |

| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem[1] |

| CAS Number | 1852573-27-3 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Computed XLogP3 | 2.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 11 | PubChem[1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Note: Most physical properties are computed and should be confirmed by experimental data.

Synthesis Methodology

The synthesis of this compound can be logically achieved through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[2] In this case, the sodium salt of 1,5-pentanediol (B104693) would be reacted with 1,6-dichlorohexane (B1210651).

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

-

1,5-Pentanediol

-

Sodium hydride (NaH) or another suitable base

-

1,6-Dichlorohexane

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

Procedure:

-

Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol in anhydrous THF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentan-1-olate.

-

Etherification: Add 1,6-dichlorohexane to the dropping funnel and add it dropwise to the stirred alkoxide solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed synthesis of this compound.

Reactivity and Potential Applications

This compound is a bifunctional molecule, possessing both a primary alcohol and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.

-

The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.

-

The chloroalkyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, cyanides, or thiols.

The presence of both functionalities allows for its use as a linker molecule in the synthesis of more complex structures, which is consistent with its description as a "drug intermediate" by chemical suppliers.[3] For instance, the hydroxyl group could be attached to one molecular entity, and the chloroalkyl group could be used to connect to another.

Diagram 2: Potential Reactivity Pathways

Caption: Potential reaction pathways for the functional groups of the title compound.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with care, following standard laboratory safety procedures. The safety data sheet (SDS) from suppliers indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for a variety of synthetic applications due to its bifunctional nature. This guide provides a summary of its known properties and a plausible synthetic route. Further experimental investigation is required to fully characterize its physical properties, reactivity, and potential biological activities. Researchers and drug development professionals can use the information herein as a foundation for their work with this compound.

References

5-((6-Chlorohexyl)oxy)pentan-1-ol CAS 1852573-27-3

An In-Depth Technical Guide to 5-((6-Chlorohexyl)oxy)pentan-1-ol (CAS 1852573-27-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a heterobifunctional linker molecule of significant interest to researchers and professionals in the field of drug development and chemical biology.

Chemical and Physical Properties

This compound is a linear aliphatic molecule containing a terminal chloro group and a terminal hydroxyl group, separated by a flexible ether-linked alkyl chain. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1852573-27-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃ClO₂ | [1][3][5] |

| Molecular Weight | 222.75 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C(CCCCl)CCOCCCCCO | [1][5] |

| InChI Key | WDGCCFLLCSWKRM-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| LogP | 2.5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

This protocol describes a plausible method for the synthesis of this compound from 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651).

Materials:

-

1,5-Pentanediol

-

1,6-Dichlorohexane

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 1,5-pentanediol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

Alkylation: A solution of 1,6-dichlorohexane (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The reaction is then heated to 60°C and stirred overnight.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The primary application of this compound is as a heterobifunctional linker in the synthesis of targeted therapeutics. Its structure allows for the connection of two different molecular entities, a "warhead" that binds to a target protein and another moiety that imparts a specific function, such as recruiting an E3 ligase or targeting a specific cell type.

PROTACs: In the context of PROTACs, this linker can be used to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

ADCs: In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site.

Visualization of a PROTAC Workflow

The following diagram illustrates the general workflow of a PROTAC, where a molecule like this compound would serve as the linker.

Caption: A diagram illustrating the mechanism of action of a PROTAC.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.

References

- 1. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

Technical Overview of 5-((6-Chlorohexyl)oxy)pentan-1-ol

This document provides a concise summary of the key physicochemical properties of the chemical compound 5-((6-Chlorohexyl)oxy)pentan-1-ol, intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and computational applications in chemical and biological research.

| Property | Value | Source |

| Molecular Formula | C11H23ClO2 | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 222.75 g/mol | PubChem[1], Achmem[2], BLDpharm[3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1852573-27-3 | Sigma-Aldrich, BLDpharm[3] |

Logical Structure of Compound Name

The IUPAC name this compound defines the molecule's structure. A visual representation of this naming logic is provided below to clarify the relationship between the constituent parts of the molecule.

Caption: Structural relationship based on IUPAC nomenclature.

References

An In-depth Technical Guide to 5-(6-chlorohexoxy)pentan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(6-chlorohexoxy)pentan-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and a chloroalkoxy ether chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known properties of 5-(6-chlorohexoxy)pentan-1-ol, a detailed plausible experimental protocol for its synthesis based on established chemical principles, and a discussion of its potential applications in drug development. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.

Chemical and Physical Properties

The chemical and physical properties of 5-(6-chlorohexoxy)pentan-1-ol are crucial for its handling, characterization, and application in synthesis. While experimentally determined data is limited in publicly available literature, a significant amount of information has been computed and is available through chemical databases.[1] These properties are summarized in Table 1.

Table 1: Computed Chemical and Physical Properties of 5-(6-chlorohexoxy)pentan-1-ol

| Property | Value | Source |

| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem[1] |

| CAS Number | 1852573-27-3 | PubChem[1] |

| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |

| Molecular Weight | 222.75 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

| Exact Mass | 222.138657 g/mol | PubChem[1] |

| Monoisotopic Mass | 222.138657 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 99.3 | PubChem[1] |

| Physical State | Liquid (presumed) | Commercial Suppliers |

Synthesis of 5-(6-chlorohexoxy)pentan-1-ol

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

-

Monoprotection of 1,5-pentanediol (B104693): To prevent the di-etherification of 1,5-pentanediol, one of the hydroxyl groups must be selectively protected. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) group.

-

Williamson Ether Synthesis: The partially protected pentanediol (B8720305) is then reacted with 1-bromo-6-chlorohexane (B1265839) (or a similar 1,6-dihalogenated hexane) in the presence of a strong base to form the ether linkage. Subsequent deprotection of the THP group yields the final product.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,5-Pentanediol

-

2,3-Dihydropyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF)

-

1-Bromo-6-chlorohexane

-

Methanol (B129727) (MeOH)

-

Aqueous acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-((5-hydroxypentyl)oxy)tetrahydro-2H-pyran

-

To a solution of 1,5-pentanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq).

-

Slowly add 2,3-dihydropyran (DHP) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mono-protected diol. This intermediate can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5-(6-chlorohexoxy)pentan-1-ol

-

To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a solution of 2-((5-hydroxypentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in the same anhydrous solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 1-bromo-6-chlorohexane (1.1 eq) to the reaction mixture and stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Dissolve the crude product in methanol (MeOH) and add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).

-

Stir the solution at room temperature for 2-4 hours to remove the THP protecting group.

-

Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product, 5-(6-chlorohexoxy)pentan-1-ol, by column chromatography on silica gel.

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is illustrated in the following diagram:

Caption: Proposed synthetic workflow for 5-(6-chlorohexoxy)pentan-1-ol.

Applications in Drug Development

5-(6-chlorohexoxy)pentan-1-ol is listed by several chemical suppliers as a "drug intermediate," indicating its use in the synthesis of more complex, biologically active molecules.[2] The bifunctional nature of this compound, possessing a nucleophilic hydroxyl group and an electrophilic alkyl chloride, makes it a versatile building block.

The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group. The terminal chloro group can participate in nucleophilic substitution reactions to introduce a wide variety of functional groups, including amines, azides, and thiols, or to form linkages with other molecular fragments.

While the specific active pharmaceutical ingredients (APIs) synthesized from 5-(6-chlorohexoxy)pentan-1-ol are not explicitly detailed in the public domain, its structure suggests potential applications in the synthesis of:

-

Linkers for Prodrugs or Antibody-Drug Conjugates (ADCs): The long, flexible chain could serve as a linker to connect a drug molecule to a targeting moiety or a solubilizing group.

-

Analogs of Biologically Active Molecules: The chloroalkoxy pentanol (B124592) backbone could be incorporated into the structure of known drugs to modify their pharmacokinetic or pharmacodynamic properties.

-

Novel Chemical Entities: The compound can be used as a starting material for the construction of entirely new molecular scaffolds for screening in drug discovery programs.

The following diagram illustrates the logical relationship of 5-(6-chlorohexoxy)pentan-1-ol as a key intermediate in a generalized drug synthesis pathway.

Caption: Role of 5-(6-chlorohexoxy)pentan-1-ol in API synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS), 5-(6-chlorohexoxy)pentan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advised to work in a well-ventilated area or under a fume hood. For detailed and up-to-date safety information, it is essential to consult the SDS provided by the supplier.

Conclusion

5-(6-chlorohexoxy)pentan-1-ol is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of complex organic molecules. While detailed experimental data and specific applications are not widely published, this guide provides a solid foundation of its known properties and a robust, plausible synthetic protocol. Further research into the specific APIs derived from this intermediate would provide a more complete understanding of its role in medicinal chemistry.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-((6-Chlorohexyl)oxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling protocols for 5-((6-Chlorohexyl)oxy)pentan-1-ol, a chemical intermediate pertinent to various research and development endeavors. While a complete dataset for this specific compound is not publicly available, this document synthesizes the existing information from supplier safety data and chemical databases to promote a culture of safety in the laboratory. The absence of complete physical and toxicological data necessitates a cautious and risk-averse approach to handling this substance.

Section 1: Chemical Identity and Known Properties

This compound is a liquid organic compound with the molecular formula C₁₁H₂₃ClO₂ and a molecular weight of 222.75 g/mol .[1] Its primary utility lies as an intermediate in organic synthesis. Due to its chemical structure, it warrants careful handling in a controlled laboratory environment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |

| Molecular Weight | 222.75 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Density | Data not available |

Note: The lack of publicly available data for key physical properties such as boiling point, melting point, flash point, and density underscores the need for conservative safety measures.

Section 2: Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Table 2: GHS Information for this compound

| Category | Information | Source |

| Signal Word | Warning | Sigma-Aldrich, Achmem[2][3] |

| GHS Hazard Pictograms | ||

| GHS07: Exclamation Mark | ||

| Hazard Statements | H302: Harmful if swallowed. | Sigma-Aldrich, Achmem[2][3] |

| H315: Causes skin irritation. | Sigma-Aldrich, Achmem[2][3] | |

| H319: Causes serious eye irritation. | Sigma-Aldrich, Achmem[2][3] | |

| H332: Harmful if inhaled. | Achmem[3] | |

| H335: May cause respiratory irritation. | Sigma-Aldrich[2] |

Toxicological Data:

Section 3: Safe Handling and Storage Workflow

The following workflow diagram outlines the essential steps for the safe handling of this compound, from initial risk assessment to final disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.

Caption: A logical workflow for the safe handling of this compound.

Section 4: Experimental Protocols - General Recommendations

Due to the lack of specific experimental protocols for this compound, the following general best practices should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear a standard laboratory coat. Nitrile gloves are recommended; however, glove compatibility should be verified with the manufacturer for prolonged contact.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.

Spill and Accidental Release Measures:

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Firefighting Measures:

Specific firefighting media have not been documented for this compound. Use extinguishing media appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Storage and Disposal

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C.[2]

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its known hazards and a conservative approach to managing the risks associated with the unknown aspects of its chemical profile. All personnel handling this substance must be trained on its potential hazards and the necessary safety precautions. The information provided in this guide should be used in conjunction with institutional safety protocols and professional judgment to ensure a safe and healthy working environment.

References

Core Principles and Applications of Bifunctional Linkers Utilizing Chloro and Hydroxyl Chemistries in Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug development, particularly in the fields of antibody-drug conjugates (ADCs), targeted protein degradation (e.g., PROTACs), and the synthesis of complex biologics, bifunctional linkers are indispensable tools.[1] These molecular bridges connect two different molecules, such as a targeting antibody and a cytotoxic payload, enabling the creation of highly specific and potent therapeutic agents.[2] The choice of linker chemistry is critical, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][3] This guide focuses on the specific applications and methodologies of bifunctional linkers that incorporate or react with chloro and hydroxyl functionalities, providing a technical overview for researchers in the field.

While a distinct, universally recognized class of "chloro-hydroxyl linkers" is not formally defined, the strategic use of chloro and hydroxyl groups in bioconjugation is prevalent and powerful. This includes linkers possessing a terminal hydroxyl group for further functionalization and chloro-containing reagents used to activate hydroxyl groups on biomolecules for subsequent linkage.

The Role of Chloro-Group Chemistry in Hydroxyl Activation

One of the most effective strategies for linking molecules to carbohydrates or other hydroxyl-rich structures involves the activation of hydroxyl groups using chloro-containing reagents. A prime example is the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) to convert the hydroxyl group of a reducing sugar into a reactive intermediate for azide (B81097) attachment.[4][5] This forms a glycosyl azide, which can then be coupled to a protein or another molecule using bioorthogonal "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]

Experimental Protocol: Conversion of a Pentasaccharide to a Glycosyl Azide using DMC

This protocol is adapted from the one-step conversion of GM1os pentasaccharide to β-GM1 azide.[4][5]

Materials:

-

GM1os pentasaccharide

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Sodium azide (NaN3)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF) or similar anhydrous solvent

Procedure:

-

Dissolve the GM1os pentasaccharide in the chosen anhydrous solvent.

-

Add 10 equivalents of DMC to the solution.

-

Add 44 equivalents of sodium azide.

-

Add 18 equivalents of TEA to the reaction mixture.

-

Incubate the reaction at 37°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The reaction is typically stopped after achieving high conversion (e.g., 90%).[4][5]

-

Purify the resulting β-GM1 azide product using appropriate chromatographic techniques.

Workflow for Glycoprotein (B1211001) Engineering

The following diagram illustrates the workflow for creating a synthetic glycoprotein using DMC-mediated activation followed by SPAAC ligation.

Caption: Workflow for synthetic glycoprotein engineering.

Applications in Drug Development

The ability to precisely link biomolecules is central to several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[6][7] The linker connecting the antibody and the drug is a critical component that must remain stable in circulation but release the payload upon internalization into the target cell.[3][7] While various linker chemistries are used, the principles of creating reactive handles on either the antibody or the payload often involve reactions with native amino acid residues, some of which contain hydroxyl groups (serine, threonine, tyrosine).

References

- 1. benchchem.com [benchchem.com]

- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 3. symeres.com [symeres.com]

- 4. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-((6-Chlorohexyl)oxy)pentan-1-ol in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional molecule increasingly recognized for its potential as a versatile linker in the synthesis of complex therapeutic agents. Its unique structure, featuring a terminal chloroalkane and a primary alcohol connected by a flexible ether-containing alkyl chain, offers a valuable scaffold for the conjugation of different molecular entities. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. While direct experimental data for this specific molecule is limited in publicly available literature, this paper will extrapolate its utility based on the well-established principles of linker chemistry in medicinal chemistry.

Introduction

The paradigm of drug discovery is continually evolving, with a significant shift towards targeted therapies that offer enhanced efficacy and reduced off-target effects. A critical component in the design of many modern therapeutics, such as Antibody-Drug Conjugates (ADCs) and PROTACs, is the chemical linker that connects the targeting moiety to the therapeutic payload. The linker's properties, including its length, flexibility, and chemical stability, are paramount in determining the overall pharmacokinetic and pharmacodynamic profile of the drug.

This compound emerges as a promising candidate for a linker due to its bifunctional nature. The molecule consists of a hexyl chain with a terminal chlorine atom and a pentanol (B124592) moiety, linked by an ether group. This structure provides two reactive handles for sequential or orthogonal conjugation strategies.

Chemical Properties and Synthesis

This compound is a drug intermediate available from various chemical suppliers.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H23ClO2 | PubChem |

| Molecular Weight | 222.75 g/mol | PubChem |

| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem |

| CAS Number | 1852573-27-3 | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound is not extensively detailed in the public domain, as it is primarily available as a commercial product. However, a plausible synthetic route would involve a Williamson ether synthesis between 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651) under basic conditions, with careful control of stoichiometry to favor monosubstitution.

Role as a Bifunctional Linker in Drug Discovery

The key to the utility of this compound in drug discovery lies in its bifunctional nature, allowing for the connection of two distinct molecular entities. The chloroalkyl group is susceptible to nucleophilic substitution, while the primary alcohol can be readily functionalized through esterification, etherification, or conversion to other functional groups.

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The flexible, ether-containing alkyl chain of this compound can provide the necessary length and conformational freedom for the two ligands to bind to their respective proteins simultaneously.

Below is a hypothetical workflow for the synthesis of a PROTAC using this compound as a linker.

Application in Other Drug Conjugates

Beyond PROTACs, this linker can be employed in the synthesis of other drug conjugates, such as targeted delivery systems where a cytotoxic payload is attached to a homing molecule (e.g., a small molecule ligand for a cancer-specific receptor).

Experimental Protocols (Hypothetical)

As no specific experimental protocols involving this compound are publicly available, the following are hypothetical procedures based on standard organic chemistry techniques.

General Protocol for Conjugation via the Chloroalkane Moiety

-

Dissolve the nucleophilic substrate (e.g., a phenol-containing target protein ligand) in a suitable aprotic polar solvent (e.g., DMF, DMSO).

-

Add a non-nucleophilic base (e.g., Cs2CO3, K2CO3) to deprotonate the nucleophile.

-

Add this compound (1.0-1.5 equivalents) to the reaction mixture.

-

Heat the reaction at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

-

Perform an aqueous workup and purify the product by column chromatography.

General Protocol for Functionalization and Conjugation via the Hydroxyl Moiety

-

Activation of the hydroxyl group:

-

Dissolve this compound in a suitable solvent (e.g., DCM, THF).

-

Add a base (e.g., triethylamine, pyridine).

-

Add an activating agent (e.g., mesyl chloride, tosyl chloride) at 0 °C and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Perform an aqueous workup to isolate the activated linker.

-

-

Conjugation to a nucleophile:

-

Follow the general protocol described in 4.1, using the activated linker as the electrophile.

-

Signaling Pathways

As this compound is a synthetic linker, it does not have a direct role in signaling pathways. However, the PROTACs or other drug conjugates synthesized using this linker would be designed to modulate specific signaling pathways. For instance, a PROTAC designed to degrade a particular kinase would inhibit the downstream signaling cascade of that kinase.

The following diagram illustrates the general mechanism of action for a PROTAC.

Quantitative Data (Illustrative)

Since no experimental data is available for drugs synthesized with this specific linker, the following table presents illustrative data that would be crucial to evaluate the performance of such a compound in preclinical studies.

| Parameter | Illustrative Value | Importance |

| Ternary Complex Kd | 10 nM | Affinity of the ternary complex formation, crucial for PROTAC efficacy. |

| DC50 (Degradation) | 50 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |

| Plasma Half-life (t1/2) | 12 hours | Determines the dosing frequency and exposure of the drug. |

| In vivo Tumor Growth Inhibition | 80% at 10 mg/kg | Efficacy of the drug in a relevant animal model. |

Table 2: Illustrative Preclinical Data for a Hypothetical Drug Utilizing the Linker

Conclusion

This compound represents a valuable, albeit underexplored, building block in the medicinal chemist's toolbox. Its bifunctional nature, combined with a flexible and stable backbone, makes it an attractive candidate for the development of sophisticated drug delivery systems and targeted protein degraders. While further research is needed to fully elucidate its potential and to generate concrete experimental data, the principles of linker chemistry strongly suggest that this molecule could play a significant role in the future of drug discovery. The hypothetical workflows and data presented in this guide are intended to stimulate further investigation into the applications of this promising chemical entity.

References

5-((6-Chlorohexyl)oxy)pentan-1-ol: A Bifunctional Chemical Intermediate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((6-Chlorohexyl)oxy)pentan-1-ol is a versatile bifunctional chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal chloroalkane and a primary alcohol connected by an ether linkage, allows for sequential or orthogonal derivatization. This enables the construction of complex molecular architectures, including linkers for antibody-drug conjugates (ADCs), components of proteolysis-targeting chimeras (PROTACs), and building blocks for novel heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering detailed experimental protocols and conceptual workflows to facilitate its use in research and development.

Introduction

The demand for sophisticated molecular tools in drug discovery continues to grow. Bifunctional molecules that can bridge two or more molecular entities are of particular interest. This compound emerges as a valuable intermediate in this context. The primary alcohol serves as a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Concurrently, the terminal alkyl chloride provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This dual reactivity, combined with the flexible aliphatic spacer, makes it an attractive building block for various therapeutic modalities.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1852573-27-3 | PubChem |

| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem |

| Molecular Weight | 222.75 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

Synthesis

The most logical and efficient synthetic route to this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the monosodium salt of 1,5-pentanediol (B104693) reacts with 1,6-dichlorohexane (B1210651). The use of a diol as the starting material requires careful control of stoichiometry to favor the mono-alkylation product.

Proposed Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,5-Pentanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,6-Dichlorohexane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Alkoxide: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1,5-pentanediol (1.2 eq) in anhydrous THF via the dropping funnel. (A slight excess of the diol is used to ensure all the sodium hydride reacts).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Etherification: Add 1,6-dichlorohexane (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Multiplets corresponding to the methylene (B1212753) protons of the pentanoxy and hexyl chains. A triplet around 3.6 ppm for the -CH₂-OH group. A triplet around 3.5 ppm for the -CH₂-Cl group. A broad singlet for the -OH proton. |

| ¹³C NMR | Peaks in the aliphatic region (20-75 ppm). A peak around 62 ppm for the carbon bearing the hydroxyl group. A peak around 45 ppm for the carbon bearing the chlorine atom. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching absorptions around 2850-2950 cm⁻¹. C-O stretching absorption around 1100 cm⁻¹. C-Cl stretching absorption around 650-750 cm⁻¹. |

| Mass Spec (MS) | An [M+H]⁺ peak in the mass spectrum. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak. |

Applications in Drug Development

The bifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of various drug candidates and molecular probes.

As a Linker in PROTACs and ADCs

The terminal alcohol and chloroalkane functionalities can be orthogonally functionalized to create linkers that connect a protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.

Caption: General workflow for utilizing the intermediate as a linker.

Synthesis of Novel Heterocycles

The two reactive ends of this compound can be used in intramolecular cyclization reactions to form novel macrocycles or large heterocyclic rings, which are of interest in drug discovery for their unique conformational properties.

Conclusion

This compound is a promising chemical intermediate with significant potential for the synthesis of complex molecules in drug discovery. Its straightforward synthesis via the Williamson ether synthesis and its dual reactivity make it a valuable tool for medicinal chemists. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its adoption and exploration in the development of next-generation therapeutics. Further research into the experimental validation of its properties and applications is warranted and encouraged.

An In-depth Technical Guide to the Physical and Chemical Properties of Haloalkoxyalkanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of haloalkoxyalkanols. This class of bifunctional organic compounds, characterized by the presence of a halogen, an ether linkage, and a hydroxyl group, serves as versatile intermediates in various synthetic applications, including the synthesis of active pharmaceutical ingredients (APIs). This document collates quantitative data, details experimental methodologies for property determination, and illustrates key chemical transformations.

Physical Properties of Haloalkoxyalkanols

The physical properties of haloalkoxyalkanols are influenced by the nature of the halogen, the length of the alkoxy chain, and the position of the substituents. As a representative example, this guide focuses on 2-(2-chloroethoxy)ethanol (B196239), a widely used industrial intermediate.[1][2]

Table 1: Physical Properties of 2-(2-Chloroethoxy)ethanol

| Property | Value | Reference(s) |

| Molecular Formula | C4H9ClO2 | [1][3][4] |

| Molecular Weight | 124.57 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 185-190 °C (at 760 mmHg) | [3][6] |

| 79-81 °C (at 5 mmHg) | [1][7][8] | |

| Density | 1.18 g/mL at 25 °C | [1][3][7] |

| Refractive Index (n20/D) | 1.452 - 1.4535 | [3][4][6][7] |

| Solubility | Miscible with water | [3][5] |

| Flash Point | 90 °C (194 °F) | [3][4][6] |

| pKa | 14.34 ± 0.10 (Predicted) | [5] |

Chemical Properties and Reactivity

Haloalkoxyalkanols exhibit a range of chemical behaviors stemming from the interplay of their three functional groups: the halogen, the ether, and the alcohol. They are generally stable compounds but are incompatible with strong oxidizing agents and strong bases.[3][5] Their utility as chemical intermediates is primarily due to the reactivity of the alkyl halide and the alcohol moieties.

Key chemical transformations include:

-

Nucleophilic Substitution: The halogen atom can be displaced by a variety of nucleophiles. This is a cornerstone of their application in synthesis. For instance, they are crucial in the synthesis of the antipsychotic drug Quetiapine (B1663577), where the chlorine atom of 2-(2-chloroethoxy)ethanol is displaced by a piperazine (B1678402) derivative.[1][9]

-

Etherification: The terminal hydroxyl group can undergo Williamson ether synthesis to form more complex polyether structures.

-

Esterification: The alcohol functionality can be esterified by reaction with carboxylic acids or their derivatives.

-

Intramolecular Cyclization: Under basic conditions, the alkoxide formed from the alcohol can displace the vicinal halide to form cyclic ethers, such as 1,4-dioxane.

These key reactions are illustrated in the logical relationship diagram below.

Caption: Logical diagram of key chemical reactions of haloalkoxyalkanols.

Experimental Protocols

The following sections outline generalized experimental procedures for the determination of the key physical and chemical properties of haloalkoxyalkanols, adapted for a representative compound like 2-(2-chloroethoxy)ethanol. These protocols are based on standard laboratory techniques and should be performed in accordance with institutional safety guidelines.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a few drops of the haloalkoxyalkanol sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating block of the melting point apparatus or a Thiele tube filled with mineral oil.

-

Heat the apparatus gradually. As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.

-

When a steady and rapid stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10][11] Record this temperature.

Determination of Density

The density of a liquid haloalkoxyalkanol can be determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder or pycnometer (volumetric flask) of appropriate volume (e.g., 10 mL or 25 mL)

-

Pasteur pipette

-

Thermometer

Procedure:

-

Measure and record the mass of the clean, dry graduated cylinder or pycnometer.

-

Carefully add the haloalkoxyalkanol sample to the graduated cylinder or pycnometer until a specific volume is reached. Use a Pasteur pipette for fine adjustment to the calibration mark.

-

Measure and record the combined mass of the container and the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[12][13][14][15][16]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic physical property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or Pasteur pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer to a constant temperature water bath set to 20.0 °C.

-

Using a clean dropper, place a few drops of the haloalkoxyalkanol sample onto the measuring prism.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly with a suitable solvent and a lint-free tissue after the measurement.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of haloalkoxyalkanols.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a sample by dissolving approximately 5-20 mg of the haloalkoxyalkanol in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the instrument to ensure optimal resolution.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Dropper or Pasteur pipette

-

Solvent for cleaning (e.g., dry acetone)

Procedure (for thin liquid film):

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid haloalkoxyalkanol sample onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-X (X=halogen) bonds.[17][18]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Apparatus:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Gas Chromatograph (GC) for sample introduction (GC-MS)

-

Syringe for sample injection

Procedure (for GC-MS):

-

Prepare a dilute solution of the haloalkoxyalkanol in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Set the operating conditions for the GC (e.g., injection port temperature, column temperature program, carrier gas flow rate) and the MS (e.g., ionization energy, mass range).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.[19]

Safety and Handling

Haloalkoxyalkanols should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. They can be irritants to the skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from strong oxidizing agents.[3][5]

Conclusion

Haloalkoxyalkanols are a valuable class of organic compounds with a diverse range of applications, particularly in the pharmaceutical and chemical industries. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their safe handling, effective use in synthesis, and for the quality control of resulting products. The experimental protocols provided offer a framework for the characterization of these and related molecules.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. jsynthchem.com [jsynthchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chymist.com [chymist.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. webassign.net [webassign.net]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 5-((6-Chlorohexyl)oxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional molecule poised for significant utility in modern drug discovery and development. Its unique structure, featuring a terminal alkyl chloride and a primary alcohol separated by a flexible ether-containing linker, presents a versatile scaffold for the synthesis of complex therapeutic and diagnostic agents. This technical guide explores the potential research applications of this compound, focusing on its role as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes. Detailed hypothetical experimental protocols and workflow visualizations are provided to illustrate its practical implementation in a research setting. While direct applications of this specific molecule are not yet widely documented in peer-reviewed literature, its structural motifs are analogous to linkers used in numerous successful bioconjugation and targeted therapy strategies.

Core Compound Properties

This compound is a liquid organic compound at room temperature.[1] Its key chemical features are the two terminal functional groups, which can be addressed with orthogonal chemical strategies. The primary alkyl chloride is susceptible to nucleophilic substitution, while the primary hydroxyl group can be activated or derivatized through various reactions, such as esterification or conversion to a better leaving group.

| Property | Value | Source |

| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | [2] |

| CAS Number | 1852573-27-3 | [2] |

| Molecular Formula | C11H23ClO2 | [2] |

| Molecular Weight | 222.75 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Potential Research Application I: PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[6] The 11-atom chain of this compound provides a flexible linker of a length often found in potent PROTACs.

Hypothetical Experimental Protocol: Synthesis of a PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by linking a known POI binder containing a phenolic hydroxyl group with an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) that has a carboxylic acid handle.

Step 1: Williamson Ether Synthesis with POI Binder [7][8]

-

Deprotonation of POI Binder: Dissolve the POI binder (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add a strong base, for example, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.

-

Alkylation: Add this compound (1.2 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (POI binder-linker) by column chromatography on silica (B1680970) gel.

Step 2: Esterification with E3 Ligase Ligand [9][10]

-

Activation of Carboxylic Acid: Dissolve the E3 ligase ligand (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). Stir for 10 minutes.

-

Coupling Reaction: Add the purified POI binder-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Visualization of PROTAC Synthesis Workflow

Potential Research Application II: Antibody-Drug Conjugate (ADC) Synthesis

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[11] The linker in an ADC plays a crucial role in the stability and release of the payload.[12] this compound can be used to create a non-cleavable linker, which remains attached to the drug after the antibody is degraded in the lysosome.

Hypothetical Experimental Protocol: ADC Synthesis

This protocol outlines the synthesis of an ADC where a cytotoxic drug with a primary amine is linked to a monoclonal antibody via reduced interchain disulfide bonds.

Step 1: Synthesis of Drug-Linker Conjugate

-

Activation of the Linker's Hydroxyl Group: Dissolve this compound (1.0 eq) in DCM. Add p-nitrophenyl chloroformate (1.1 eq) and pyridine (B92270) (1.2 eq) at 0 °C. Stir at room temperature until the reaction is complete. This converts the hydroxyl group into a reactive p-nitrophenyl carbonate.

-

Conjugation to the Drug: In a separate flask, dissolve the amine-containing cytotoxic drug (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in DMF. Add the activated linker solution dropwise. Stir at room temperature until the drug is fully conjugated, forming a carbamate (B1207046) bond. Purify the drug-linker conjugate by HPLC.

Step 2: Conjugation to the Antibody

-

Antibody Reduction: Treat the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) with a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to selectively reduce the interchain disulfide bonds, exposing free thiol groups.

-

Alkylation of Antibody Thiols: Add the purified drug-linker conjugate (with the terminal alkyl chloride) to the reduced antibody solution. The alkyl chloride will react with the antibody's free thiol groups via nucleophilic substitution to form a stable thioether bond.[13] The reaction is typically performed at a slightly basic pH (7.5-8.0) to facilitate the deprotonation of the thiol groups.

-

Purification of the ADC: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC can be characterized by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Visualization of ADC Synthesis Workflow

Potential Research Application III: Molecular Probe Synthesis

Bifunctional molecules are also essential for creating molecular probes, such as fluorescent probes or biotinylated probes, for studying biological systems.[14][15] this compound can serve as a linker to attach a reporter molecule (like a fluorophore) to a ligand that binds to a specific biological target.

Hypothetical Experimental Protocol: Fluorescent Probe Synthesis

This protocol describes the synthesis of a fluorescent probe by linking a fluorophore with a carboxylic acid group (e.g., a carboxyfluorescein derivative) to a target-binding ligand with a thiol group.

Step 1: Esterification with Fluorophore

-

Reaction Setup: Dissolve the carboxy-functionalized fluorophore (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Coupling: Add a coupling agent like DCC (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Filter the reaction mixture and purify the resulting fluorophore-linker conjugate by column chromatography.

Step 2: Conjugation to Ligand

-

Thiol Alkylation: Dissolve the thiol-containing ligand (1.0 eq) in a buffer at a pH of approximately 7.5. Add the purified fluorophore-linker conjugate (1.1 eq).

-

Reaction and Purification: Stir the mixture at room temperature until the reaction is complete. Purify the final fluorescent probe by reverse-phase HPLC.

Visualization of Molecular Probe Synthesis

References

- 1. achmem.com [achmem.com]

- 2. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. symeres.com [symeres.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 25.3 Formation and Reactions of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 13. web.viu.ca [web.viu.ca]

- 14. Development of bifunctional fluorescent probes and their application to α-helix labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Development of bifunctional fluorescent probes and their application to α-helix labelling - PMC [pmc.ncbi.nlm.nih.gov]

5-((6-Chlorohexyl)oxy)pentan-1-ol synonyms and identifiers

An In-depth Technical Guide to 5-((6-Chlorohexyl)oxy)pentan-1-ol: Synonyms and Identifiers

This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its various synonyms and chemical identifiers. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed and verified data for this molecule.

Chemical Identity and Synonyms

This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a primary alcohol, linked by an ether group. This structure makes it a useful intermediate in various chemical syntheses.[1] While it has one primary IUPAC name, it is also known by other synonyms and internal catalog numbers from various chemical suppliers.

A comprehensive list of its names and synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| 5-[(6-chlorohexyl)oxy]pentan-1-ol | Fluorochem[2] | |

| 5-(6-chlorohexoxy)pentan-1-ol | PubChem[3] | |

| CAS Registry Number | 1852573-27-3 | Sigma-Aldrich, PubChem, Fluorochem[2][3] |

| Depositor-Supplied Synonyms | SCHEMBL18804588 | PubChem[3] |

| AKOS037651097 | PubChem[3] | |

| CS-0062997 | PubChem[3] | |

| MDL Number | MFCD31706424 | Fluorochem, PubChem[2][3] |

Structural and Molecular Identifiers

For unambiguous identification in research and computational chemistry, a variety of string-based identifiers are used. These are derived directly from the molecular structure.

The logical relationship between the core chemical structure and its key identifiers is crucial for data integrity. The 2D structure of the molecule is the foundational representation from which various nomenclature and computational identifiers are derived.

Caption: Logical relationship between a chemical structure and its identifiers.

Table 2: Molecular Formula and String Identifiers

| Identifier Type | Value | Source |

| Molecular Formula | C11H23ClO2 | Sigma-Aldrich |

| Canonical SMILES | OCCCCCOCCCCCCCl | Fluorochem[2] |

| InChI | InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 | PubChem, Fluorochem[2][3] |

| InChIKey | WDGCCFLLCSWKRM-UHFFFAOYSA-N | PubChem, Fluorochem[2][3] |

Physicochemical Data

A summary of computed physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental and biological systems.

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.75 g/mol | PubChem, Fluorochem[2][3] |

| Monoisotopic Mass | 222.1386577 Da | PubChem[3] |

| XLogP3 | 2.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 12 | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |

| Complexity | 99.3 | PubChem[3] |

Experimental Protocols

As this compound is primarily a chemical intermediate for synthesis, detailed, peer-reviewed experimental protocols focusing on this specific compound are not widely published.[1] Its use would typically be described within the synthesis section of research targeting more complex final molecules.

The general workflow for identifying and characterizing a compound of this nature involves a series of standard analytical chemistry techniques.

Caption: A general workflow for the identification of a chemical compound.

References

commercial availability of 5-((6-Chlorohexyl)oxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional organic compound that is gaining attention in the field of drug development, particularly as a linker molecule in the synthesis of complex chemical entities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal chloro group and a hydroxyl group separated by a flexible ether-linked alkyl chain, allows for sequential or orthogonal conjugation to different molecular moieties. This guide provides a comprehensive overview of its commercial availability, chemical properties, and its potential role in synthetic workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors.

| Supplier | Product Code(s) | Purity | Pack Sizes | CAS Number |

| MedChemExpress | HY-W015329 | --- | --- | 1852573-27-3 |

| BLD Pharmatech | BL3H9BC2E591 | ≥95% | --- | 1852573-27-3 |

| AChemBlock | ADVH9A1C0566 | --- | --- | 1852573-27-3 |